molecular formula C18H24N2O3SSi B389165 2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE

2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE

Cat. No.: B389165
M. Wt: 376.5g/mol
InChI Key: OAZKXRPZUOBWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenylethanone moiety, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4,6-dihydroxy-5-(3-trimethylsilylpropyl)pyrimidine.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine derivative.

    Formation of the Phenylethanone Moiety: The phenylethanone part is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, alkoxides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmac

Properties

Molecular Formula

C18H24N2O3SSi

Molecular Weight

376.5g/mol

IUPAC Name

2-[4,6-dihydroxy-5-(3-trimethylsilylpropyl)pyrimidin-2-yl]sulfanyl-1-phenylethanone

InChI

InChI=1S/C18H24N2O3SSi/c1-25(2,3)11-7-10-14-16(22)19-18(20-17(14)23)24-12-15(21)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H2,19,20,22,23)

InChI Key

OAZKXRPZUOBWOY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCCC1=C(N=C(NC1=O)SCC(=O)C2=CC=CC=C2)O

Isomeric SMILES

C[Si](C)(C)CCCC1=C(N=C(N=C1O)SCC(=O)C2=CC=CC=C2)O

Canonical SMILES

C[Si](C)(C)CCCC1=C(N=C(NC1=O)SCC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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